molecular formula C10H12FN B2941973 3-(4-Fluorophenyl)cyclobutan-1-amine CAS No. 1156295-31-6

3-(4-Fluorophenyl)cyclobutan-1-amine

Cat. No. B2941973
CAS RN: 1156295-31-6
M. Wt: 165.211
InChI Key: CFLMANZBPHTXSM-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C10H12FN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 165.21 . It is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

[4 + 2]-Annulations of Aminocyclobutanes

Perrotta et al. (2015) reported the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, yielding tetrahydropyranyl amines. This method used phthalimido cyclobutane dicarboxylates and aromatic aldehydes, achieving tetrahydropyrans in yields ranging from 53-92% (Perrotta et al., 2015).

Efficient Synthesis of 3-Aminocyclobut-2-en-1-ones

Brand et al. (2003) developed a novel series of functionalized 3-aminocyclobut-2-en-1-ones, which showed potential as potent antagonists of VLA-4. These compounds were synthesized by condensing cyclobuta-1,3-diones with a phenylalanine-derived primary amine (Brand et al., 2003).

Catalytic Enantioselective Desymmetrization

Wen et al. (2021) described a chiral phosphoric acid-catalyzed enantioselective condensation of cyclobutane-1,3-diones with primary amines. This reaction is significant for constructing quaternary carbon-containing cyclobutanes with high yields and enantioselectivities (Wen et al., 2021).

Diastereo- and Enantioselective Hydroamination

Feng et al. (2020) developed a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This was achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, showing enhanced reactivity and interesting regioselectivity (Feng et al., 2020).

Discovery of Long-Acting IDO1 Inhibitors

Li et al. (2022) reported the discovery of a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors, which included 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and cyclobutane functionalities. These inhibitors demonstrated potential for Q3W (once every 3 weeks) oral and parenteral dosing (Li et al., 2022).

Safety and Hazards

The safety information available indicates that “3-(4-Fluorophenyl)cyclobutan-1-amine” may cause serious eye irritation (H319) and may be harmful if swallowed (H302). It may also cause respiratory irritation (H335) . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMANZBPHTXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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